3-溴-4-(溴甲基)苯腈

描述

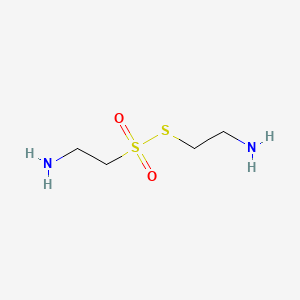

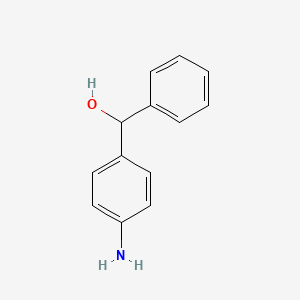

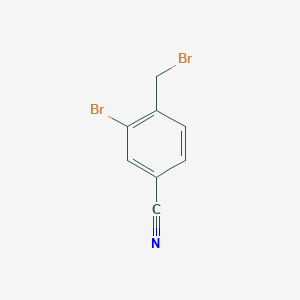

3-Bromo-4-(bromomethyl)benzonitrile is a brominated nitrile compound. Its relevance in various chemical syntheses stems from its unique set of bromo and cyano functional groups, which allow for diverse chemical transformations. The synthesis and refinement of such compounds are critical for advancing organic synthesis methodologies and applications in materials science and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of 4-bromomethyl-benzonitrile, closely related to 3-Bromo-4-(bromomethyl)benzonitrile, has been explored through photochemical bromination of p-methyl-benzonitrile and bromine, achieving a high purity of over 99% with a total yield of 68.6% (Teng Jun-jiang, 2008). This process underlines the potential methodologies for synthesizing brominated benzonitriles, which could be adapted for 3-Bromo-4-(bromomethyl)benzonitrile.

Molecular Structure Analysis

Structural characterizations and vibrational properties of brominated benzonitriles have been extensively studied. Spectroscopy and single crystal X-ray diffraction are primary tools for analyzing the molecular structure, with DFT calculations helping in understanding the vibrational properties (Qing-mei Wu et al., 2021). These studies provide insights into the electronic configuration and geometric parameters that are fundamental to understanding the reactivity and properties of brominated benzonitriles.

Chemical Reactions and Properties

Brominated benzonitriles undergo various chemical reactions, including nucleophilic substitution and coupling reactions. These reactions are pivotal for functionalizing the benzonitrile moiety, leading to a wide range of derivatives with potential applications in material science and organic synthesis (Guangkuan Zhao et al., 2017).

Physical Properties Analysis

The physical properties of brominated benzonitriles, such as melting points, boiling points, and solubility, are influenced by the presence of bromo and cyano groups. These properties are essential for determining the compound's applicability in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-(bromomethyl)benzonitrile, including reactivity towards nucleophiles and electrophiles, are crucial for its utility in synthetic chemistry. The presence of both bromo and cyano groups allows for selective reactions at either site, enabling the synthesis of complex molecules. Vibrational spectroscopy and DFT calculations provide insights into the molecule's reactivity, including the analysis of HOMO-LUMO gaps and molecular electrostatic potential surfaces (S. Yadav et al., 2022).

科学研究应用

有机合成

3-溴-4-(溴甲基)苯腈: 是有机合成中的重要中间体。 其结构允许进行各种化学反应,例如铃木交叉偶联,用于形成碳-碳键 . 该化合物可用于合成用于制药、农用化学品和材料科学的更复杂分子。

药物研究

在药物研究中,该化合物用作合成各种候选药物的构建块。 它可以转化为苯甲醛衍生物,这些衍生物是某些抗抑郁药和抗组胺药生产的关键中间体 .

催化

3-溴-4-(溴甲基)苯腈: 可用于合成含有螯合基团的配体。 这些配体可用于催化,特别是在过渡金属催化的反应中,以加速化学过程或创造更环保的反应条件 .

安全和危害

未来方向

作用机制

Target of Action

3-Bromo-4-(bromomethyl)benzonitrile is a chemical compound used in organic synthesis .

Mode of Action

The compound is known to participate in reactions such as the Suzuki cross-coupling reaction with bis(pinacolato)diboron . This suggests that it may act as a bromide donor in various organic reactions, facilitating the formation of carbon-carbon bonds .

Biochemical Pathways

Its involvement in the suzuki cross-coupling reaction suggests it may play a role in synthetic pathways leading to the formation of biaryl compounds .

Pharmacokinetics

As a brominated compound, it is likely to have low water solubility and may require specific conditions for optimal absorption and distribution .

Result of Action

Its primary use is as a reagent in organic synthesis, suggesting its effects are largely dependent on the specific reactions it is used in .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-(bromomethyl)benzonitrile are likely to be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts .

属性

IUPAC Name |

3-bromo-4-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQYEILVGLSMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302199 | |

| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89892-39-7 | |

| Record name | 3-Bromo-4-(bromomethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89892-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149637 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089892397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89892-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)